2-Phenyl-3H-imidazo[4,5-c]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenyl-3H-imidazo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-4-9(5-3-1)12-14-10-6-7-13-8-11(10)15-12/h1-8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHORNUQSDXBNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2)C=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30225981 | |
| Record name | 1H-Imidazo(4,5-c)pyridine, 2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30225981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75007-92-0 | |
| Record name | 1H-Imidazo(4,5-c)pyridine, 2-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075007920 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Imidazo(4,5-c)pyridine, 2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30225981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Phenyl 3h Imidazo 4,5 C Pyridine and Its Derivatives
Classical and Conventional Synthetic Routes
The traditional approaches to synthesizing the imidazo[4,5-c]pyridine core are well-established and can be broadly categorized into condensation-dehydration reactions of pyridine-3,4-diamine precursors and reductive cyclization strategies starting from nitro-substituted aminopyridines.
Condensation-Dehydration Reactions of Pyridine-3,4-diamine Precursors
One of the most common and direct methods for the construction of the 2-substituted-3H-imidazo[4,5-c]pyridine ring system involves the cyclocondensation of pyridine-3,4-diamine with a suitable one-carbon synthon, which can be a carboxylic acid, an aldehyde, or an orthoester.
The reaction of pyridine-3,4-diamine with carboxylic acids or their derivatives, such as aldehydes, is a fundamental approach analogous to the Phillips-Ladenburg synthesis of benzimidazoles. This method typically requires a dehydrating agent or high temperatures to facilitate the cyclization and removal of water.
A prevalent method involves the condensation of pyridine-3,4-diamine with various aromatic aldehydes. To facilitate the reaction, the aldehyde is often used as its sodium bisulfite adduct. For instance, the synthesis of 5H-imidazo[4,5-c]pyridine analogues has been achieved by reacting 3,4-diaminopyridine (B372788) with the Na₂S₂O₅ adduct of corresponding benzaldehydes. nih.gov
Another effective approach utilizes polyphosphoric acid (PPA) as both a catalyst and a dehydrating agent, allowing the direct condensation of pyridine-3,4-diamine with carboxylic acids at elevated temperatures. An eco-friendly variation of this method employs phosphoric acid in glycerol (B35011), which serves as a green solvent. researchgate.net Microwave-assisted synthesis has also emerged as a powerful tool, significantly reducing reaction times and often improving yields. eurekaselect.comnih.gov
| Reactant 1 | Reactant 2 (Carboxylic Acid/Aldehyde) | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pyridine-3,4-diamine | Benzaldehyde (Na₂S₂O₅ adduct) | Reflux | 2-Phenyl-3H-imidazo[4,5-c]pyridine | Not Specified | nih.gov |
| Pyridine-2,3-diamine (analogue for imidazo[4,5-b]pyridine) | Phthalic anhydride | Glycerol, H₃PO₄, 100°C | 2-(2-carboxyphenyl)-3H-imidazo[4,5-b]pyridine | 89 | researchgate.net |
| Pyridine-2,3-diamine (analogue for imidazo[4,5-b]pyridine) | Phthalic anhydride | Glycerol, H₃PO₄, 150°C | 2-(2-carboxyphenyl)-3H-imidazo[4,5-b]pyridine | 78 | researchgate.net |
| Curcumin (contains 1,3-diketone) | Primary amines | Montmorillonite (B579905) K-10, Microwave (120s) | Substituted Dihydropyridinones | 17-28 | nih.gov |
Orthoesters, particularly triethyl orthoformate, serve as effective one-carbon synthons for the synthesis of the imidazo[4,5-c]pyridine ring, typically leading to 2-unsubstituted derivatives unless a different orthoester is used. The reaction with pyridine-3,4-diamine proceeds via the formation of an intermediate amidine, which then undergoes intramolecular cyclization. nih.gov
The use of catalysts can enhance the efficiency of this reaction. For example, ytterbium(III) triflate has been reported as an effective catalyst for the cyclization of diamines with orthoformates. nih.govnih.gov The reaction can be carried out under various conditions, including refluxing in an excess of the orthoformate.
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pyridine-3,4-diamine | Triethyl orthoformate | Ytterbium triflate | 3H-Imidazo[4,5-c]pyridine | Not Specified | nih.gov |
| 1,2-Diaminobenzenes (analogue for benzimidazoles) | Triethyl orthoformate | Solvent-free or with catalyst | Benzimidazoles | Good to Excellent | researchgate.net |
| 4-Amino-3-imino-2-phenyl-3,4,8,9-tetrahydro-2(H)-pyrimido[5',4':5,6]pyrido[2,1-a]isoquinoline-1-carbonitrile | Triethyl orthoformate | Reflux | Fused triazole derivative | Not Specified | researchgate.net |
Reductive Cyclization Approaches
Reductive cyclization offers an alternative and efficient one-pot strategy for synthesizing imidazo[4,5-c]pyridines. This method typically starts from a 3-nitro-4-aminopyridine precursor, which is reduced in situ to the corresponding diamine. The newly formed diamine then immediately reacts with an aldehyde or ketone present in the reaction mixture to form the imidazole (B134444) ring.
In this approach, a 4-amino-3-nitropyridine (B158700) derivative is condensed with an aldehyde or ketone in the presence of a reducing agent. The key step is the reduction of the nitro group to an amino group, generating a transient 3,4-diaminopyridine intermediate that readily cyclizes with the carbonyl compound. This method avoids the often-problematic isolation of the air-sensitive diaminopyridine. A variety of aldehydes, including aromatic and heteroaromatic ones, can be used to generate a diverse library of 2-substituted imidazo[4,5-c]pyridines.
The choice of reducing agent is crucial for the success of the reductive cyclization. Sodium dithionite (B78146) (Na₂S₂O₄) is a commonly used, inexpensive, and effective reagent for this transformation. It is particularly useful for the one-pot synthesis of imidazo[4,5-b]pyridines from 3-nitropyridine-2-amines and aryl aldehydes, a reaction that is analogous to the synthesis of the [4,5-c] isomers. nih.gov
Tin(II) chloride dihydrate (SnCl₂·2H₂O) is another widely employed reducing agent. It is effective for the reduction of nitro groups in acidic media, such as in the presence of hydrochloric acid. For example, 2-amino-6-methoxy-3-nitropyridine (B1334430) can be reduced to 2,3-diamino-6-methoxypyridine (B1587572) using SnCl₂·2H₂O in concentrated HCl. This method is applicable to the synthesis of the required diaminopyridine precursors for subsequent cyclization.
| Nitro-aminopyridine Precursor | Aldehyde/Ketone | Reducing Agent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 3-Nitropyridine-2-amines (for imidazo[4,5-b]pyridine) | Aryl aldehydes | Na₂S₂O₄ (saturated) | Not Specified | Substituted 3H-imidazo[4,5-b]pyridines | Not Specified | nih.gov |
| 2-Amino-6-methoxy-3-nitropyridine | - (Reduction step only) | SnCl₂·2H₂O | Conc. HCl, 35-40°C | 2,3-Diamino-6-methoxypyridine dihydrochloride | Not Specified | |
| 2-Amino-3-nitropyridine | - (Reduction step only) | SnCl₂, HCl | Not Specified | 2,3-Diaminopyridine | Not Specified |
Advanced and Catalytic Synthetic Strategies
Modern organic synthesis provides a sophisticated toolbox for the construction of complex molecules like this compound. These advanced strategies are crucial for accessing novel derivatives with enhanced biological activities.
Transition-Metal-Catalyzed Approaches
Transition-metal catalysis has revolutionized the synthesis of imidazopyridines, offering powerful methods for carbon-carbon and carbon-heteroatom bond formation. Palladium and copper catalysts are particularly prominent in this area.
Furthermore, palladium/copper catalysis has been successfully applied to the intermolecular oxidative C-H alkenylation of related imidazo[1,2-a]pyridines. researchgate.net This method provides a direct and regioselective route to 3-alkenylimidazo[1,2-a]pyridine derivatives in high yields, showcasing the versatility of this catalytic system. researchgate.net While this specific example pertains to a different isomer, the underlying principles are often translatable to the imidazo[4,5-c]pyridine scaffold.
A tandem palladium/copper-catalyzed decarboxylative approach has also been developed for the synthesis of complex fused heterocyclic systems. acs.org This strategy involves a sequence of C-C and C-N bond formations, highlighting the power of these co-catalytic systems in constructing intricate molecular architectures. acs.org
The Suzuki cross-coupling reaction is a cornerstone of modern organic synthesis and has been extensively utilized for the preparation of 2-aryl-imidazo[4,5-c]pyridine derivatives. nih.gov This reaction typically involves the coupling of an aryl halide with an arylboronic acid or its ester in the presence of a palladium catalyst and a base. youtube.comyoutube.com
The versatility of the Suzuki coupling allows for the introduction of a wide array of substituted phenyl groups at the C-2 and other positions of the imidazopyridine core. nih.gov This has been instrumental in creating libraries of compounds for structure-activity relationship (SAR) studies. For instance, various 2-phenyl, 6-phenyl, and 2,6-diphenyl substituted imidazo[4,5-b]pyridines have been synthesized using this method. nih.gov
The reaction conditions for Suzuki couplings can often be mild, tolerating a variety of functional groups on both coupling partners. youtube.comyoutube.com Microwave irradiation has been shown to accelerate these reactions, leading to the formation of 3,6-disubstituted imidazo[1,2-a]pyridine (B132010) derivatives in good to excellent yields within an hour. medjchem.com The use of water as a solvent has also been explored, making the process more environmentally friendly. rsc.org
Table 1: Examples of Suzuki Cross-Coupling Reactions in Imidazopyridine Synthesis
| Catalyst/Ligand | Coupling Partners | Product Type | Reference |
|---|---|---|---|
| (SIPr)Pd(allyl)Cl | Imidazo[1,2-a]pyridine and aryl halides/boronic acids | 3,6-disubstituted imidazo[1,2-a]pyridines | medjchem.com |
| Pd catalyst | 2-Azidoarylboronic pinacolate esters and vinyl triflates | researchgate.netscribd.com-Fused indole (B1671886) heterocycles | nih.gov |
| Pd catalyst | Aryl chlorides and arylboronic acids | Industrially important fungicides | rsc.org |
| Pd(OAc)2/PPh3 | 2,6-dichloro-3-nitropyridine and phenylboronic acid | 2,6-diphenyl substituted imidazo[4,5-b]pyridines | nih.gov |
Lewis Acid Catalysis (e.g., Ytterbium Triflate, Al³⁺-K10 Clay, Lithium Bromide)
Lewis acid catalysis offers an alternative and often milder approach to the synthesis of imidazo[4,5-c]pyridines and related heterocycles. These catalysts can activate substrates towards nucleophilic attack, facilitating key bond-forming steps.
Ytterbium Triflate (Yb(OTf)₃): Ytterbium triflate is a powerful Lewis acid that has been employed in various organic transformations. scribd.com Its high Lewis acidity, attributed to the small ionic radius of the Yb³⁺ ion, makes it an effective catalyst. scribd.com It has been used to catalyze the synthesis of C₃-alkylated imidazo[1,2-a]pyridines through a three-component aza-Friedel–Crafts reaction. nih.gov
Al³⁺-K10 Clay: Al³⁺-exchanged K10 montmorillonite clay serves as a reusable and environmentally benign heterogeneous catalyst for the synthesis of 2-substituted 3-ethyl-3H-imidazo[4,5-b]pyridines. researchgate.net This solid acid catalyst promotes intramolecular cyclization, affording the desired products in excellent yields. researchgate.net The key advantages of this catalyst include its non-toxicity, operational simplicity, and cost-effectiveness. researchgate.net It has also been used in the multicomponent synthesis of 2-amino-3,5-dicarbonitrile-6-thiopyridines. beilstein-archives.org
Lithium Bromide (LiBr): Lithium bromide has been reported as an inexpensive and efficient catalyst for the hydroboration of imines with pinacolborane at room temperature. nih.gov While not directly applied to the synthesis of the imidazo[4,5-c]pyridine core in the provided context, this demonstrates the potential of simple alkali metal salts to act as effective Lewis acid catalysts in related transformations that could be part of a multi-step synthesis.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and often enhance product purity. This technology has been successfully applied to the synthesis of various heterocyclic compounds, including derivatives of imidazo[4,5-c]pyridine.
The use of microwave irradiation can significantly reduce reaction times compared to conventional heating methods. For example, the synthesis of 4-phenylquinazolin-2(1H)-one derivatives, a related heterocyclic system, was achieved in about one hour with good yields using microwave heating, whereas conventional methods required longer reaction times and gave lower yields. nih.gov Similarly, the synthesis of tri-substituted pyridine-3-carbonitrile (B1148548) derivatives was accomplished in 30 minutes under microwave irradiation, compared to 10-16 hours with conventional reflux. jocpr.com
Microwave-assisted synthesis has also been employed for the preparation of 3-formyl substituted imidazo[1,2-a]pyridines in an efficient, metal-free manner. researchgate.net This method often allows for reactions to be carried out in more environmentally benign solvents, such as water-ethanol mixtures. researchgate.net
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction | Conventional Method | Microwave Method | Reference |
|---|---|---|---|
| Synthesis of tri-substituted pyridine-3-carbonitriles | 10-16 hours reflux | 30 minutes at 130 °C | jocpr.com |
| Synthesis of 4-phenylquinazolin-2(1H)-ones | Longer reaction time, lower yields | ~1 hour, higher yields (31-92%) | nih.gov |
| Synthesis of 3-formyl imidazo[1,2-a]pyridines | Slower, potential for side products | 10-20 minutes, efficient | researchgate.net |
Regioselective Synthesis and Isomeric Control
The synthesis of imidazo[4,5-c]pyridines often presents a challenge in controlling regioselectivity, particularly when introducing substituents onto the pyridine (B92270) ring or the imidazole nitrogen atoms. The presence of multiple reactive sites can lead to the formation of isomeric mixtures, complicating purification and reducing the yield of the desired product.
One of the primary challenges lies in the initial functionalization of the pyridine precursor. For instance, the reaction of polymer-supported amines with 2,4-dichloro-3-nitropyridine (B57353) can result in a mixture of isomers due to substitution occurring at both the 2- and 4-positions of the pyridine ring. acs.org
Furthermore, alkylation of the imidazo[4,5-c]pyridine scaffold can occur at different nitrogen atoms of the imidazole ring, leading to regioisomers. The specific regioisomer formed can be influenced by the reaction conditions, such as the base and solvent used. nih.gov For example, alkylation of 5H-imidazo[4,5-c]pyridines predominantly yields the N⁵-regioisomers. nih.gov The structural elucidation of these regioisomers is often accomplished using advanced NMR techniques like 2D-NOESY and HMBC. nih.gov
Strategies to achieve regioselective synthesis include the use of directing groups, blocking groups, or carefully chosen reaction conditions. For example, in the solid-phase synthesis of trisubstituted imidazopyridines, the choice of polymer-supported versus solution-phase reagents can influence the regiochemical outcome. acs.org By pre-modifying key building blocks in solution before attachment to the solid support, it is possible to synthesize specific isomers that are not accessible through direct solid-phase synthesis. acs.org
The development of regioselective C-H functionalization reactions is also a key area of research. Palladium-catalyzed regioselective C2-arylation has been reported for the synthesis of substituted imidazo[4,5-b]pyridines, demonstrating the potential for direct and controlled introduction of substituents. acs.org
Controlling the formation of the two possible imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine isomers from a common diaminopyridine precursor is another critical aspect. The cyclization of 4-(substituted amino)-5,6-diaminopyridines with ethyl orthoformate leads to the imidazo[4,5-c]pyridine ring system. nih.gov In contrast, oxidative cyclization of 5,6-diaminopyridines with aryl aldehydes produces the isomeric imidazo[4,5-b]pyridine ring system. nih.gov
Strategies for Preferential Regioisomer Isolation
Several strategies have been developed to achieve preferential formation and isolation of specific N-alkylated regioisomers of imidazo[4,5-c]pyridine and related systems.
One common strategy involves the careful selection of reaction conditions. The use of a specific base and solvent system can influence the tautomeric equilibrium and the nucleophilicity of the different nitrogen atoms. For example, carrying out alkylation reactions with alkyl halides in the presence of potassium carbonate (K2CO3) in a polar aprotic solvent like DMF has been a widely used method. nih.govresearchgate.netresearchgate.net Under these conditions, the predominant formation of the N5 regioisomer has been observed for 5H-imidazo[4,5-c]pyridines. nih.gov
The structural assignment of the resulting regioisomers is a critical step and is typically achieved using advanced spectroscopic techniques. Two-dimensional Nuclear Overhauser Effect Spectroscopy (2D-NOESY) is a powerful tool for this purpose. nih.govresearchgate.net By observing the through-space correlations between the protons of the newly introduced alkyl group (e.g., the N-CH2 protons) and the protons on the pyridine ring, the exact position of alkylation can be unambiguously determined. researchgate.net Heteronuclear Multiple Bond Correlation (HMBC) experiments, which show correlations between protons and carbons over two or three bonds, can also provide crucial structural information. nih.gov
In some cases, a mixture of regioisomers is unavoidable. For these instances, chromatographic separation techniques are employed for isolation. For example, in a study on 2-(3,4-dimethoxyphenyl)imidazopyridines, a mixture of N⁴ and N¹ regioisomers was separated, yielding the two isomers in a 50:1 ratio. researchgate.net
Table 1: Regioselective N-Alkylation of Imidazopyridine Derivatives
| Starting Material | Alkylating Agent | Base/Solvent | Major Regioisomer(s) | Analytical Method | Reference |
| 5H-Imidazo[4,5-c]pyridines | 4-Chlorobenzyl bromide | K2CO3 / DMF | N5 | 2D-NOESY, HMBC | nih.gov |
| 4H-Imidazo[4,5-b]pyridines | 4-Chlorobenzyl bromide | K2CO3 / DMF | N4, N3 | 2D-NOESY, HMBC | nih.gov |
| 2-(3,4-Dimethoxyphenyl)imidazopyridine | n-Butyl bromide | K2CO3 / DMF | N4 | 2D-NOESY | researchgate.net |
| 2-(3,4-Dimethoxyphenyl)imidazopyridine | 4-Fluorobenzyl bromide | K2CO3 / DMF | N4 | 2D-NOESY | researchgate.net |
| Imidazo[4,5-b]pyridine-4-oxide | Benzyl (B1604629) bromide | K2CO3 / DMF | N1/N3 mixture | DFT, NOESY | researchgate.net |
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a significant shift towards the development of environmentally friendly synthetic methods. Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds, including this compound, to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.
Solvent-Free Methods
Solvent-free or solid-phase synthesis offers a significant green advantage by eliminating the need for volatile and often toxic organic solvents. These reactions are typically carried out by grinding the reactants together, sometimes with a solid support or catalyst. While direct examples for the solvent-free synthesis of this compound are not extensively reported, related structures like imidazo[1,2-a]pyridines have been successfully synthesized under solvent-free conditions. nih.gov For instance, the reaction of 2-aminopyridine (B139424) with α-haloketones can be performed at elevated temperatures without a solvent or catalyst. nih.gov Another approach involves the multi-component synthesis of 3-amino-2-aryl-imidazo[1,2-a]pyridines from imidazolidine-2,4,5-trione, 2-aminopyridines, and benzaldehydes under solvent-free conditions. nih.gov These methods highlight the potential for developing similar solvent-free protocols for the synthesis of the this compound scaffold. The use of magnetically recoverable catalysts has also enabled solvent-free synthesis of various pyridine derivatives. rsc.org
Environmentally Benign Solvents (e.g., H2O-IPA, Glycerol)
The replacement of hazardous organic solvents with environmentally benign alternatives is a cornerstone of green chemistry. Water, isopropanol (B130326) (IPA), and glycerol are attractive green solvents due to their low toxicity, biodegradability, and availability.
A highly efficient and clean procedure for the synthesis of the related imidazo[4,5-b]pyridine scaffold has been developed using a mixture of water and isopropanol (H2O-IPA) as the solvent. acs.org This method involves a tandem sequence of an SNAr reaction, in situ nitro group reduction, and subsequent heteroannulation, all performed in the H2O-IPA medium. acs.org
Glycerol, a byproduct of biodiesel production, is a particularly promising green solvent. unina.it It is non-toxic, non-volatile, and biodegradable. unina.it A catalyst-free synthesis of 2,4,5-triaryl and 1,2,4,5-tetraaryl imidazole derivatives has been successfully achieved in glycerol at 90 °C, with yields comparable to or better than those in conventional media. core.ac.uk Furthermore, an eco-friendly, one-pot, three-component synthesis of 2-(3H-imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides has been reported using glycerol as the reaction medium. researchgate.net These examples strongly suggest that glycerol could be an effective and sustainable solvent for the synthesis of this compound.
Table 2: Green Solvents in the Synthesis of Imidazopyridine and Related Heterocycles
| Product Scaffold | Green Solvent | Catalyst/Conditions | Advantages | Reference |
| Imidazo[4,5-b]pyridine | H2O-IPA (1:1) | Tandem reaction (SNAr, reduction, cyclization) | Clean, simple, efficient, one chromatographic step | acs.org |
| 2,4,5-Triaryl & 1,2,4,5-Tetraaryl Imidazole | Glycerol | Catalyst-free, 90 °C | Simple, safe, cost-effective, high yields | core.ac.uk |
| 2-(3H-Imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides | Glycerol | Phosphoric acid, one-pot | Short reaction time, easy workup, excellent yields | researchgate.net |
Eco-Friendly Catalytic Systems
The use of eco-friendly catalysts that are recyclable, non-toxic, and highly efficient is another key aspect of green synthetic chemistry.
For the synthesis of related imidazopyridine derivatives, several environmentally benign catalytic systems have been reported. Phosphoric acid has been demonstrated as an effective and eco-friendly catalyst for the one-pot, three-component synthesis of 2-(3H-imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamide derivatives in glycerol. researchgate.net This system offers advantages such as short reaction times, simple workup procedures, and high product yields. researchgate.net
In some cases, the reaction can proceed efficiently without any catalyst, particularly when using green solvents like glycerol, which can also act as a promoting medium. core.ac.ukcsic.es Furthermore, the development of reusable catalysts is a major goal in green chemistry. Activated fly ash, a waste product from coal-fired power plants, has been utilized as an efficient and reusable catalyst for the synthesis of imidazo[1,2-a]pyridine derivatives. bhu.ac.in Magnetically recoverable nanoparticles have also been employed as catalysts for the synthesis of various pyridine derivatives, allowing for easy separation and reuse of the catalyst. rsc.org
Chemical Reactivity and Derivatization of the 2 Phenyl 3h Imidazo 4,5 C Pyridine Scaffold
Functionalization of the Pyridine (B92270) and Imidazole (B134444) Moieties
The pyridine and imidazole rings of the 2-phenyl-3H-imidazo[4,5-c]pyridine scaffold possess distinct electronic properties that dictate their reactivity towards various chemical transformations. The pyridine ring is generally susceptible to nucleophilic attack, especially when activated, while the imidazole ring is more prone to electrophilic substitution. This dichotomy in reactivity allows for selective functionalization at different positions of the heterocyclic core.
Introduction of Halogenated Substituents
Halogen atoms serve as versatile handles for further synthetic transformations, such as cross-coupling reactions. The introduction of halogens onto the this compound scaffold can be achieved through various methods, although literature specifically detailing the halogenation of this exact isomer is sparse. However, studies on the closely related imidazo[4,5-b]pyridine isomer provide valuable insights. For instance, 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine can be synthesized from 5-bromopyridine-2,3-diamine and benzaldehyde. mdpi.com Further bromination of imidazo[1,2-a]pyridines has been achieved using reagents like N-bromosuccinimide (NBS). researchgate.net It is plausible that similar conditions could be applied to the this compound system.
General methods for the halogenation of pyridine derivatives often involve electrophilic halogenating agents. google.com For instance, chlorination and bromination of imidazo[4,5-b]pyridin-2-one derivatives have been successfully carried out in acetic acid at elevated temperatures. researchgate.net These methodologies suggest that direct halogenation of the pyridine ring of this compound is a feasible strategy for introducing halogen substituents.
Table 1: Halogenation Reactions of Imidazopyridine Scaffolds
| Scaffold | Reagent | Position of Halogenation | Reference |
| Imidazo[1,2-a]pyridines | N-Bromosuccinimide (NBS) | C3 | researchgate.net |
| Imidazo[4,5-b]pyridin-2-ones | Chlorine/Bromine in Acetic Acid | Pyridine ring | researchgate.net |
| 3-phenyl-2H-benzo[b] mdpi.commdpi.comoxazin-2-ones | N-halosuccinimide | Regioselective halogenation | researchgate.net |
Incorporation of Aromatic and Heteroaromatic Rings
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of diverse aromatic and heteroaromatic moieties onto the imidazopyridine scaffold. The Suzuki-Miyaura coupling, in particular, has been effectively employed for the phenylation of the constitutional isomer, imidazo[4,5-b]pyridine. mdpi.com This reaction typically involves the coupling of a halogenated imidazopyridine with an arylboronic acid in the presence of a palladium catalyst and a base. mdpi.comnih.gov Given the availability of halogenated imidazo[4,5-c]pyridines, it is highly probable that the Suzuki coupling can be applied to introduce a wide array of aryl and heteroaryl substituents at various positions of the this compound core.
The Buchwald-Hartwig amination is another pivotal palladium-catalyzed reaction that facilitates the formation of C-N bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction could be utilized to introduce amino-aromatic and amino-heteroaromatic groups to a halogenated this compound scaffold. The choice of phosphine (B1218219) ligands is crucial for the success of these couplings, with sterically hindered ligands often providing superior results. wikipedia.org
Table 2: Palladium-Catalyzed Cross-Coupling Reactions for Aryl and Heteroaryl Group Incorporation
| Reaction Type | Substrate | Coupling Partner | Catalyst System | Product | Reference |
| Suzuki Coupling | 6-bromo-2-phenylimidazo[4,5-b]pyridine | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 6-Aryl-2-phenylimidazo[4,5-b]pyridine | mdpi.com |
| Suzuki Coupling | 5-bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄, K₃PO₄ | 5-Aryl-2-methylpyridin-3-amine | nih.gov |
| Buchwald-Hartwig | Aryl Halide | Amine | Palladium precatalyst, phosphine ligand | Aryl Amine | wikipedia.orglibretexts.org |
N-Alkylation Reactions and Product Characterization
The imidazole ring of this compound contains two nitrogen atoms (N1 and N3) that can potentially undergo alkylation. However, due to tautomerism, alkylation can also occur on the pyridine nitrogen (N5). The regioselectivity of N-alkylation is often influenced by the nature of the alkylating agent, the base, and the solvent used.
Studies on the alkylation of 2-(substituted-phenyl)imidazo[4,5-c]pyridines with reagents like 4-chlorobenzyl bromide or butyl bromide in the presence of potassium carbonate in DMF have shown that the reaction predominantly yields the N5-regioisomers. nih.govdocumentsdelivered.com The structural elucidation of the resulting regioisomers is a critical aspect of this chemistry. Advanced NMR techniques, particularly 2D Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for unambiguously determining the site of alkylation. nih.govdocumentsdelivered.com For instance, NOESY experiments can reveal through-space correlations between the protons of the newly introduced alkyl group and the protons on the pyridine ring, confirming the position of the substituent.
Table 3: N-Alkylation of 2-(Substituted-phenyl)imidazo[4,5-c]pyridines
| Substrate | Alkylating Agent | Base/Solvent | Major Regioisomer | Characterization Technique | Reference |
| 2-(Substituted-phenyl)-5H-imidazo[4,5-c]pyridines | 4-Chlorobenzyl bromide | K₂CO₃/DMF | N5 | 2D-NOESY, HMBC | nih.govdocumentsdelivered.com |
| 2-(Substituted-phenyl)-5H-imidazo[4,5-c]pyridines | Butyl bromide | K₂CO₃/DMF | N5 | 2D-NOESY, HMBC | nih.govdocumentsdelivered.com |
C-H Activation and Functionalization Strategies
Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocyclic compounds, avoiding the need for pre-functionalized starting materials. rsc.orgrsc.org While specific examples for the this compound scaffold are limited, extensive research on the C-H functionalization of the related imidazo[1,2-a]pyridine (B132010) isomer offers significant insights. mdpi.comrsc.org
The C3 position of the imidazo[1,2-a]pyridine ring is particularly susceptible to electrophilic attack and can be functionalized through various C-H activation protocols, including arylation, alkylation, and amination. mdpi.commdpi.com For instance, visible light-promoted C-H functionalization has been successfully applied to introduce a variety of substituents onto the imidazo[1,2-a]pyridine core. mdpi.com It is conceivable that similar strategies could be adapted for the C-H functionalization of the imidazole ring in this compound. Furthermore, direct C-H arylation of the pyridine ring in pyridine N-oxides has been achieved using palladium or copper catalysts, suggesting a potential route for functionalizing the pyridine moiety of the target scaffold. rsc.orgrsc.org
Table 4: C-H Functionalization Strategies for Imidazopyridine and Pyridine Scaffolds
| Scaffold | Reaction Type | Position | Catalyst/Conditions | Reference |
| Imidazo[1,2-a]pyridines | C3-Trifluoromethylation | C3 | Visible light, fac-Ir(ppy)₃ | mdpi.com |
| Imidazo[1,2-a]pyridines | C3-Aminomethylation | C3 | Visible light, CsPbBr₃ | mdpi.com |
| Imidazo[1,2-a]pyridines | C3-Alkylation | C3 | Y(OTf)₃ | mdpi.com |
| Pyridine N-oxides | C2-Arylation | C2 | Copper-catalyzed | rsc.org |
| Pyridine N-oxides | C2-Arylation | C2 | Palladium-catalyzed | rsc.org |
Multi-component Reactions for Scaffold Diversification
Multi-component reactions (MCRs) are highly efficient synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. The Ugi and the Groebke-Blackburn-Bienaymé (GBB) reactions are prominent examples of MCRs that have been utilized in the synthesis and diversification of heterocyclic scaffolds. nih.govnih.govmdpi.com
While the GBB reaction is primarily used for the synthesis of the imidazo[1,2-a]pyridine core, the Ugi reaction offers a powerful strategy for the diversification of pre-existing heterocyclic scaffolds. nih.gov The Ugi four-component reaction (Ugi-4CR) involves the reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. mdpi.com By incorporating a this compound derivative bearing a suitable functional group (e.g., an aldehyde, amine, or carboxylic acid), a wide range of diverse structures can be generated in a single step. For example, an imidazo[1,2-a]pyridine-containing carboxylic acid has been successfully used as a component in the Ugi reaction to create a library of peptidomimetics. nih.gov A similar approach could be envisioned for the diversification of the this compound scaffold, rapidly generating libraries of compounds for biological screening.
Table 5: Multi-component Reactions for Heterocyclic Scaffold Synthesis and Diversification
| Reaction | Key Reactants | Product Scaffold | Application | Reference |
| Groebke-Blackburn-Bienaymé | 2-Aminoazine, Aldehyde, Isocyanide | Imidazo[1,2-a]pyridines | Synthesis | nih.gov |
| Ugi-4CR | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino carboxamides | Diversification | mdpi.com |
| Doebner-Ugi Sequence | Pyruvic acid, Aldehyde, Amine, Isocyanide | Pyrazolopyridine carboxamides | Synthesis & Diversification | nih.gov |
| Ugi-azide/Heck Reaction | 2-Bromobenzaldehyde, Amine, Azide, Isocyanide | Tetrazolyl-tetrahydroisoquinolines | Synthesis | beilstein-journals.org |
Advanced Spectroscopic and Structural Characterization of 2 Phenyl 3h Imidazo 4,5 C Pyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Phenyl-3H-imidazo[4,5-c]pyridine, various NMR techniques are used to assign proton and carbon signals and to confirm the specific arrangement of the fused heterocyclic rings and the phenyl substituent.
The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of different protons in the molecule. In a study characterizing this compound, the spectrum was recorded in DMSO-d₆. nih.gov
The spectrum displays characteristic signals for both the phenyl group and the imidazo[4,5-c]pyridine core. nih.gov A broad singlet observed at approximately 13.2 ppm is indicative of the acidic N-H proton of the imidazole (B134444) ring. nih.gov The protons of the pyridine (B92270) ring appear as a doublet at 8.32 ppm and a singlet at 8.95 ppm. nih.gov A multiplet integrating to six protons between 7.53-7.61 ppm and 8.21-8.24 ppm corresponds to the protons of the phenyl ring and the remaining proton on the pyridine ring. nih.gov
Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 13.2 | br. s | 1H | Imidazole N-H |
| 8.95 | s | 1H | Pyridine-H |
| 8.32 | d (J=5.6 Hz) | 1H | Pyridine-H |
| 8.21-8.24 | m | 2H | Phenyl-H |
| 7.53-7.61 | m | 4H | Phenyl-H / Pyridine-H |
Data sourced from a synthesis study of this compound. nih.gov
Complementing the ¹H NMR, the ¹³C NMR spectrum reveals the electronic environment of each carbon atom in the molecule. The characterization of this compound in DMSO-d₆ provided several key signals for the aromatic carbons. nih.gov The reported chemical shifts include values at δ 141.17, 130.5, 129.4, 128.9, and 126.9 ppm. nih.gov These signals correspond to the various sp²-hybridized carbons of the fused heterocyclic system and the phenyl ring. A full spectrum would be expected to show 12 distinct signals for the 12 unique carbon atoms in the molecule.
Table 2: Partial ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 141.17 | Aromatic C |
| 130.5 | Aromatic C |
| 129.4 | Aromatic C |
| 128.9 | Aromatic C |
| 126.9 | Aromatic C |
Data sourced from a synthesis study of this compound. nih.gov
While ¹H and ¹³C NMR provide primary structural data, two-dimensional (2D) NMR techniques are essential for unambiguously confirming the specific regioisomer. The fusion of the imidazole ring to the pyridine can result in several isomers (e.g., imidazo[4,5-b]pyridine vs. imidazo[4,5-c]pyridine). Furthermore, N-alkylation can occur at different nitrogen atoms, leading to different regioisomers.
Studies on derivatives of imidazo[4,5-c]pyridine confirm the utility of these methods. nih.gov
Nuclear Overhauser Effect Spectroscopy (NOESY) is used to identify protons that are close to each other in space. For N-substituted derivatives of this compound, NOESY experiments show correlations between the protons of the N-substituent and specific protons on the pyridine ring (such as C-4H), confirming the site of substitution. nih.gov
Heteronuclear Multiple Bond Correlation (HMBC) provides information about long-range (2-3 bond) couplings between protons and carbons. This technique is crucial for assembling the complete carbon skeleton. For instance, correlations from the phenyl protons to the C2 carbon of the imidazole ring, and from the pyridine protons to their respective carbons and adjacent quaternary carbons, would definitively establish the connectivity of the entire this compound structure.
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar, and often non-volatile, molecules like imidazopyridines. In the analysis of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) with an ESI source was utilized. nih.gov The analysis in positive ion mode (ESI+) revealed a base peak at a mass-to-charge ratio (m/z) of 196. nih.gov This corresponds to the protonated molecule [M+H]⁺, which confirms the molecular weight of the neutral compound to be 195 g/mol . nih.gov
Table 3: ESI-MS Data for this compound
| Ionization Mode | Observed m/z | Assignment |
|---|---|---|
| ESI+ | 196 | [M+H]⁺ |
Data sourced from a synthesis and characterization study. nih.gov
While low-resolution MS provides nominal molecular weight, High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with very high precision (typically to four or more decimal places). This allows for the determination of the elemental formula of a compound, as each formula has a unique exact mass.
For this compound, the molecular formula is C₁₂H₉N₃. The theoretical monoisotopic mass for this formula is 195.0796 Da. Therefore, the expected exact mass for the protonated molecule [M+H]⁺ in an HRMS experiment would be approximately 196.0874 Da (195.0796 + mass of H⁺). Experimental HRMS data for closely related imidazopyridine derivatives confirm that measured values are typically within a very small margin of error (e.g., ±0.0005 Da) of the calculated value, which unequivocally confirms the elemental composition.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
A detailed vibrational mode analysis of this compound through infrared (IR) spectroscopy is not currently available in published literature. While IR spectroscopy is a fundamental technique for identifying functional groups and understanding the vibrational modes of a molecule, specific experimental spectra and corresponding band assignments for this compound have not been reported.
For context, related heterocyclic structures such as imidazo[4,5-b]pyridines (isomers of the title compound) have been studied. For these related but distinct compounds, IR spectra typically show characteristic bands for N-H stretching, C-H stretching in the aromatic regions, and various C=N and C=C stretching vibrations of the fused heterocyclic ring system. However, direct extrapolation of this data to this compound would be speculative and scientifically unsound without experimental verification.
X-ray Diffraction (XRD) Studies
Detailed structural elucidation of this compound using X-ray diffraction techniques has not been documented.
Conformational Analysis and Intermolecular Interactions
Without single-crystal X-ray diffraction data, a definitive conformational analysis and a detailed description of the intermolecular interactions for this compound in the solid state are not possible. Such an analysis would reveal the planarity of the fused ring system, the torsion angle of the phenyl group relative to the imidazopyridine core, and the nature of intermolecular forces such as hydrogen bonding (involving the N-H group of the imidazole ring) and potential π-π stacking interactions between the aromatic rings. These interactions are crucial in governing the packing of molecules in the crystal lattice.
Comprehensive Computational and Theoretical Analysis of this compound
Detailed computational and theoretical investigation into the specific chemical compound this compound, as outlined in the requested article structure, cannot be provided at this time.
Computational Chemistry and Theoretical Investigations of 2 Phenyl 3h Imidazo 4,5 C Pyridine
Intermolecular Interaction Studies
Non-Covalent Interaction Analysis (e.g., C-H···π interactions)
While the synthesis of various 2-(substituted-phenyl)imidazo[4,5-c]pyridine derivatives has been reported in the scientific literature, and computational methods are often used to evaluate the properties of the broader class of imidazopyridines, a detailed theoretical investigation as specified for the parent compound, 2-Phenyl-3H-imidazo[4,5-c]pyridine, is not publicly available. nih.govmdpi.com
Research has been conducted on the isomeric compound, 2-phenyl-3H-imidazo[4,5-b]pyridine, and its derivatives, including DFT calculations, Hirshfeld surface analysis, and other computational studies. mdpi.comuctm.eduiucr.org However, due to the user's strict requirement to focus exclusively on the this compound isomer, the data for related but structurally different compounds cannot be substituted.
Therefore, in the absence of specific published data for this compound corresponding to the detailed outline, it is not possible to generate a scientifically accurate and informative article that adheres to the user's precise instructions.
Molecular Docking and Dynamics Simulations
Computational methods, particularly molecular docking and dynamics simulations, have become indispensable tools in modern drug discovery. These techniques provide a virtual window into the molecular world, allowing researchers to predict and analyze the interactions between a small molecule, such as this compound, and its biological target at an atomic level. Such studies are crucial for understanding the compound's potential efficacy and for guiding further optimization of its structure.
Ligand-Protein Binding Mode Predictions (e.g., with CDK2 active sites)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, this involves docking a ligand (the small molecule) into the active site of a target protein.
Studies on derivatives of the 3H-imidazo[4,5-c]pyridine scaffold have utilized molecular docking to elucidate their binding mechanisms with various protein targets. A notable example involves the investigation of this class of compounds as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key protein in cell cycle regulation and a target for cancer therapy. nih.gov
In one such study, a series of novel imidazo[4,5-c]pyridine-based compounds were designed and docked into the active site of CDK2. The most potent compound from this series, which shares the core imidazo[4,5-c]pyridine structure, demonstrated significant inhibitory activity. The docking simulations revealed several key interactions responsible for its potent binding. nih.gov These interactions typically include:
Hydrogen Bonds: The formation of hydrogen bonds between the ligand and amino acid residues in the protein's active site is a critical factor for stable binding.
Hydrophobic Interactions: Parts of the ligand fit into hydrophobic pockets of the active site, displacing water molecules and increasing the stability of the complex.
Pi-Stacking Interactions: Aromatic rings in the ligand can interact with aromatic residues in the protein, such as phenylalanine or tyrosine.
The molecular docking and subsequent dynamic studies of a potent imidazo[4,5-c]pyridine derivative (compound 5b in the study) highlighted a potential binding mechanism within the CDK2 active site. nih.gov
Table 1: Predicted Key Interactions of an Imidazo[4,5-c]pyridine Derivative with CDK2
| Interaction Type | Ligand Moiety | Protein Residue | Significance |
|---|---|---|---|
| Hydrogen Bond | Imidazo[4,5-c]pyridine core | Key backbone atoms of CDK2 | Anchors the ligand in the active site. nih.gov |
| Hydrophobic Interaction | Phenyl group | Hydrophobic pocket | Enhances binding affinity. nih.gov |
Insights into Mechanism of Action at the Molecular Level
Following initial predictions from molecular docking, molecular dynamics (MD) simulations are often employed to provide a more dynamic and realistic view of the ligand-protein complex. MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the binding pose and the flexibility of the protein and ligand.
For the imidazo[4,5-c]pyridine-based CDK2 inhibitors, molecular dynamics studies have been instrumental in confirming the stability of the interactions predicted by docking. nih.gov These simulations can reveal:
The stability of key hydrogen bonds over the simulation time.
The conformational changes in the protein upon ligand binding.
The role of water molecules in mediating ligand-protein interactions.
By observing these dynamic interactions, researchers can better understand the compound's mechanism of action. For instance, the simulations can confirm that the ligand effectively blocks the ATP-binding site of CDK2, thereby inhibiting its kinase activity and preventing cell cycle progression. The detailed understanding of the binding mechanism, including the crucial interactions observed in both docking and dynamic simulations, is the foundation for its potent anti-proliferation activities against cancer cell lines. nih.gov Therefore, the pyridin-3-ylmethyl group was identified as a valuable pharmacophore for developing novel CDK2 inhibitors for targeted cancer therapies. nih.gov
Prediction of Drug-Likeness and Pharmacokinetic Properties (e.g., ADMETlab)
Beyond efficacy at the target protein, a successful drug candidate must possess favorable pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). Computational tools play a vital role in predicting these properties early in the drug discovery process, saving time and resources. Online platforms like ADMETlab and pkCSM are widely used for this purpose. nih.govnih.gov
A computational analysis using ADMETlab 2.0 was performed on a series of newly synthesized 2-(substituted-phenyl)imidazo[4,5-c]pyridine derivatives to assess their drug-likeness properties. nih.gov Such in silico predictions are based on the molecule's structure and evaluate its compliance with established criteria for oral bioavailability and metabolic stability, such as Lipinski's Rule of Five.
The predicted ADMET properties for a typical this compound structure would include evaluations of:
Absorption: Parameters like human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein inhibition are predicted to estimate how well the compound would be absorbed into the bloodstream after oral administration.
Distribution: Predictions of blood-brain barrier (BBB) penetration and plasma protein binding help to understand how the compound will be distributed throughout the body.
Metabolism: The likelihood of the compound being a substrate or inhibitor of key metabolic enzymes, such as Cytochrome P450 (CYP) isoforms (e.g., CYP3A4, CYP2D6), is assessed.
Excretion: Properties related to the compound's elimination from the body are estimated.
Toxicity: A range of toxicity endpoints are predicted, including potential for carcinogenicity, mutagenicity (Ames test), and cardiotoxicity (hERG inhibition).
Table 2: Representative Predicted ADMET Properties for Imidazopyridine Derivatives
| Property Category | Parameter | Predicted Outcome | Implication |
|---|---|---|---|
| Physicochemical | Molecular Weight | < 500 g/mol | Good absorption/distribution |
| LogP | < 5 | Optimal lipophilicity | |
| Hydrogen Bond Donors | < 5 | Good membrane permeability | |
| Hydrogen Bond Acceptors | < 10 | Good membrane permeability | |
| Absorption | Human Intestinal Absorption (HIA) | Good | Well absorbed from the gut nih.gov |
| Caco-2 Permeability | High | High potential for oral absorption nih.gov | |
| Distribution | Blood-Brain Barrier (BBB) Penetration | Low/High | Predicts CNS side effects or efficacy nih.gov |
| Metabolism | CYP2D6 Inhibitor | Non-inhibitor | Low risk of drug-drug interactions nih.gov |
| Toxicity | Ames Mutagenicity | Non-mutagen | Low potential to cause genetic mutations nih.gov |
These computational predictions provide a valuable initial assessment of the compound's potential as a drug, helping to prioritize candidates for further experimental testing. nih.govnih.gov
Biological Activities and Medicinal Chemistry of 2 Phenyl 3h Imidazo 4,5 C Pyridine Derivatives
Role as Therapeutic Agents: General Overview
The foundational characteristic that imparts broad biological activity to the imidazopyridine core is its structural resemblance to endogenous purines. nih.gov The fused bicyclic system of an imidazole (B134444) and a pyridine (B92270) ring is isosteric to the purine (B94841) nucleus, which is fundamental to life, forming the basis of crucial molecules like adenine (B156593) and guanine (B1146940) in DNA and RNA, as well as the high-energy molecule adenosine (B11128) triphosphate (ATP). This mimicry allows imidazopyridine derivatives to function as antagonists or modulators at receptors and enzymes that naturally bind purines, providing a robust starting point for the design of novel therapeutic agents. nih.gov
Capitalizing on their structural similarity to purines, derivatives of the imidazopyridine scaffold have been investigated for a wide range of therapeutic applications. These compounds are known to influence numerous cellular pathways essential for the normal and pathological functioning of cells. nih.gov The spectrum of documented pharmacological activities is extensive, including central nervous system modulation, anticancer and antiproliferative effects, anti-inflammatory, antiviral, and antimicrobial properties. nih.govresearchgate.net The initial discovery of their bioactivity as positive allosteric modulators of the GABA-A receptor opened a significant avenue for research into their medicinal potential. nih.gov Subsequent studies have revealed their utility as kinase inhibitors, showcasing their versatility in drug discovery. nih.gov
Central Nervous System (CNS) Activities
A primary area of investigation for imidazopyridine derivatives has been their effect on the central nervous system, specifically their interaction with the γ-aminobutyric acid type A (GABA-A) receptor. nih.gov Many derivatives function as positive allosteric modulators (PAMs) at this receptor. nih.govnih.gov Unlike direct agonists that bind to the primary GABA binding site, PAMs bind to a distinct, allosteric site on the receptor complex. mdpi.com This binding event does not open the receptor's chloride channel on its own but rather enhances the effect of the endogenous neurotransmitter, GABA. The result is an increased flow of chloride ions into the neuron, leading to hyperpolarization and a general inhibitory effect on neurotransmission. mdpi.com This mechanism is a key target for treating conditions related to neuronal hyperexcitability.
The modulation of the GABA-A receptor by imidazopyridine derivatives translates into significant anxiolytic and anticonvulsant properties. acs.orgnih.gov These compounds represent a class of non-benzodiazepine agents; while they target the same receptor system as traditional benzodiazepines, their distinct chemical structure can lead to different pharmacological profiles, potentially offering advantages. acs.org Research on 2-phenyl-imidazo[1,2-a]pyridine derivatives, a closely related isomer class, has demonstrated their ability to stimulate the synthesis of neuroactive steroids, which themselves have marked anxiolytic and anticonvulsant effects. nih.gov Furthermore, specific 2-phenyl-3H-imidazo[4,5-b]pyridine-3-acetamide derivatives have been identified as potent non-benzodiazepine anticonvulsants and anxiolytics. acs.org
Anticancer and Antiproliferative Applications
The imidazopyridine framework is a promising scaffold for the development of novel anticancer agents. researchgate.netekb.eg Derivatives have demonstrated the ability to inhibit the proliferation of various cancer cell lines, sometimes with considerable potency and selectivity. nih.govnih.gov
Research into 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives showed they possess moderate cytotoxic activity against several human cancer cell lines, with the K562 (chronic myelogenous leukemia) cell line being particularly sensitive. nih.govresearchgate.net In another study, N-methyl substituted 2,6-disubstituted imidazo[4,5-b]pyridines bearing a hydroxyl group on the phenyl ring were identified as highly promising. nih.gov One such derivative displayed potent antiproliferative activity against a panel of cancer cell lines, with IC₅₀ values in the low micromolar range. nih.gov
The mechanism of action for these anticancer effects can be varied. A series of 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines were developed as potent and selective ATP-independent inhibitors of the protein kinase Akt (also known as Protein Kinase B). nih.gov Akt is a critical node in signaling pathways that promote cell survival and proliferation, and its inhibition is a validated strategy in oncology. These compounds were shown to effectively inhibit Akt activation and downstream signaling both in vitro and in vivo. nih.gov
Kinase Inhibition Profiles
Derivatives of the imidazo[4,5-b]pyridine scaffold, a related isomer of imidazo[4,5-c]pyridine, have been identified as potent kinase inhibitors. One such derivative, 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine (27e), is a powerful inhibitor of both FLT3 and Aurora kinases. uq.edu.aunih.govnih.gov This compound demonstrates significant binding affinity for Aurora-A (Kd = 7.5 nM) and Aurora-B (Kd = 48 nM). nih.govnih.govacs.org It is also a potent inhibitor of FLT3 kinase (Kd = 6.2 nM) and its clinically relevant mutants, FLT3-ITD (Kd = 38 nM) and FLT3(D835Y) (Kd = 14 nM). nih.govnih.govacs.org The FLT3-ITD mutation leads to continuous activation of the FLT3 kinase and is associated with a poor prognosis in acute myeloid leukemia (AML). uq.edu.aunih.govnih.gov
Furthermore, research has pointed to imidazopyridine analogues as potential inhibitors of AKT1. nih.gov A specific series of 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines has been developed as orally bioavailable, selective, and potent ATP-independent Akt inhibitors. nih.gov These inhibitors have been shown to effectively block the activation of Akt and its downstream targets both in vitro and in vivo. nih.gov
Some imidazopyridine derivatives have also shown inhibitory activity against other kinases. For instance, a novel imidazopyridine derivative, CG0009, acts as an inhibitor of Glycogen synthase kinase 3α/β (GSK3α/β). nih.gov Additionally, certain fused pyridine derivatives have been identified as selective inhibitors of cyclin-dependent kinases Cdk4 and Cdk6. google.com
Table 1: Kinase Inhibition Profile of Imidazo[4,5-b]pyridine Derivative 27e
| Kinase Target | Dissociation Constant (Kd) |
| Aurora-A | 7.5 nM nih.govnih.govacs.org |
| Aurora-B | 48 nM nih.govnih.govacs.org |
| FLT3 | 6.2 nM nih.govnih.govacs.org |
| FLT3-ITD | 38 nM nih.govnih.govacs.org |
| FLT3(D835Y) | 14 nM nih.govnih.govacs.org |
Modulation of Key Cellular Pathways in Cancer
Imidazopyridine derivatives have been shown to modulate key cellular pathways implicated in cancer. One notable pathway is the Wnt/β-catenin signaling pathway. A novel imidazopyridine derivative, C188, has demonstrated anticancer activity in breast cancer by inhibiting this pathway. nih.gov The Wnt/β-catenin pathway is crucial for cell growth and proliferation, and its aberrant activation is linked to various cancers. nih.gov
Another critical pathway in cancer is the PI3K/Akt/mTOR pathway. The phosphatidylinositol-3-kinases (PI3Ks) are lipid kinases that trigger cell growth, proliferation, and survival. nih.gov A series of 2, 6, 8-substituted Imidazo[1,2-a]pyridine (B132010) derivatives have been designed and identified as potent PI3Kα inhibitors. nih.gov One compound from this series, compound 35, exhibited nanomolar potency against PI3Kα and induced cell cycle arrest and apoptosis in cancer cells. nih.gov
Furthermore, the inhibition of Aurora kinases by imidazo[4,5-b]pyridine derivatives has significant implications for cancer cell division. nih.gov Aurora kinases are essential for regulating various stages of mitosis, and their overexpression is common in many human cancers. nih.gov The dual inhibition of FLT3 and Aurora kinases by compounds like 27e offers a promising therapeutic strategy, especially in cancers like AML where both pathways can be dysregulated. uq.edu.aunih.govnih.gov
In Vitro Efficacy Against Various Human Cancer Cell Lines
Derivatives of imidazopyridine have demonstrated cytotoxic activity against a range of human cancer cell lines. In one study, eight 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives showed moderate cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer), MDA-MB-468 (breast cancer), K562 (leukemia), and SaOS2 (osteosarcoma). nih.gov
Specifically, new 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives have been synthesized and screened for their anticancer activity. researchgate.net Among these, compounds 3h and 3j showed prominent anticancer activity against both MCF-7 and BT-474 breast cancer cell lines. researchgate.net
The in vitro antiproliferative effects of cyano- and amidino-substituted imidazo[4,5-b]pyridines have also been evaluated. mdpi.com A compound with an unsubstituted amidino group (compound 10) and another with a 2-imidazolinyl amidino group (compound 14) displayed strong and selective activity against colon carcinoma cell lines, with IC50 values of 0.4 and 0.7 μM, respectively. mdpi.com
Table 2: In Vitro Anticancer Activity of Selected Imidazopyridine Derivatives
| Compound/Derivative | Cancer Cell Line | Activity/Observation |
| 2,3-diaryl-3H-imidazo[4,5-b]pyridines | MCF-7, MDA-MB-468, K562, SaOS2 | Moderate cytotoxic activity nih.gov |
| 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine (3h, 3j) | MCF-7, BT-474 | Prominent anticancer activity researchgate.net |
| Amidino-substituted imidazo[4,5-b]pyridine (Compound 10) | Colon Carcinoma | IC50 = 0.4 μM mdpi.com |
| Amidino-substituted imidazo[4,5-b]pyridine (Compound 14) | Colon Carcinoma | IC50 = 0.7 μM mdpi.com |
DNA/RNA Intercalation and Interaction Studies
The interaction of imidazopyridine derivatives with nucleic acids has been a subject of investigation. Ruthenium(II) polypyridyl complexes containing 2-phenyl-imidazo[4,5-f] uq.edu.aunih.govphenanthroline have been studied for their DNA interaction properties. rsc.org These studies suggest that the concentration of the complex and the nature of the aryl units in the ligands significantly influence their interaction with DNA, including intercalation and DNA condensation. rsc.org
Antimicrobial and Antiviral Potential
Antibacterial Activity (e.g., E. coli, P. aeruginosa, S. aureus, MRSA, E. faecalis)
Several new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives have been synthesized and evaluated for their in vitro antibacterial activity against a panel of bacteria. researchgate.netnih.gov Promising activity was observed for compounds 2g, 2h, 4a, and 4b, with minimum inhibitory concentration (MIC) values as low as 4–8 µg/mL against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Methicillin-resistant S. aureus (MRSA), and Enterococcus faecalis. researchgate.netnih.gov
In another study, a new class of potent antimicrobial compounds based on the imidazopyridine scaffold was found to be highly effective against Gram-positive bacteria, including MRSA, with MIC values ranging from 3.125 to 6.25 μg/ml. nih.gov However, these compounds showed weak or no significant activity against Gram-negative bacteria like E. coli and P. aeruginosa. nih.gov
Furthermore, a series of cyano- and amidino-substituted imidazo[4,5-b]pyridines were tested for antibacterial activity. mdpi.com Most compounds were inactive, with the exception of compound 14, which exhibited moderate activity against E. coli with a MIC of 32 μM. mdpi.com Hydrazone derivatives with an imidazo[1,2-a]pyridine support have also been synthesized, with some showing potency against E. coli.
Antifungal Activity (e.g., C. albicans, C. parapsilosis, Glucosamine-6-phosphate Synthase Inhibition)
The antifungal potential of imidazo[4,5-c]pyridine derivatives has also been explored. Synthesized compounds were tested in vitro against Candida albicans and Candida parapsilosis. researchgate.netnih.gov Compounds 2g, 2h, 4a, and 4b demonstrated promising antifungal activity with low MIC values (4–8 µg/mL). researchgate.netnih.gov
Additionally, molecular docking studies have been performed to investigate the interaction of newly synthesized compounds with GlcN-6-P synthase, a key enzyme in the fungal cell wall biosynthesis pathway, suggesting a potential mechanism for their antifungal action. researchgate.net Some 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives have also shown antifungal activity, with compound 3f being active against both bacteria and fungi. researchgate.net
Table 3: Antimicrobial Activity of Selected Imidazo[4,5-c] and [4,5-b]pyridine Derivatives
| Compound/Derivative | Microorganism | Activity (MIC) |
| 2g, 2h, 4a, 4b | E. coli, P. aeruginosa, S. aureus, MRSA, E. faecalis | 4–8 µg/mL researchgate.netnih.gov |
| 2g, 2h, 4a, 4b | C. albicans, C. parapsilosis | 4–8 µg/mL researchgate.netnih.gov |
| Imidazopyridine derivatives | MRSA | 3.125–6.25 μg/ml nih.gov |
| Compound 14 | E. coli | 32 μM mdpi.com |
Antimycobacterial Activity (e.g., Mycobacterium tuberculosis)
Derivatives of the imidazo[4,5-c]pyridine scaffold have been investigated for their potential as antimycobacterial agents. A study focused on the synthesis of novel imidazo[4,5-c]pyridine derivatives incorporating amide, urea, or sulfonamide moieties, which were then evaluated for their in vitro and in vivo activities against Mycobacterium tuberculosis. rsc.org From a screen of forty-one compounds, several demonstrated significant activity. researchgate.net
Notably, compounds designated as 21 , 22 , and 23 emerged as the most potent agents against M. tuberculosis based on the agar (B569324) dilution method. rsc.orgresearchgate.net In subsequent in vivo studies using animal models, these three compounds were shown to decrease the bacterial load in both lung and spleen tissues when administered at a dose of 50 mg/kg body weight. rsc.orgresearchgate.net These findings highlight the potential of the imidazo[4,5-c]pyridine core as a template for the development of new antitubercular drugs. rsc.org While this research establishes the activity of the imidazo[4,5-c]pyridine class, further studies on derivatives with a 2-phenyl substitution are needed to fully elucidate their specific potential.
Antiviral Efficacy (e.g., BVDV, HCV Inhibition)
The 2-phenyl-3H-imidazo[4,5-c]pyridine scaffold has been identified as a promising framework for the development of antiviral agents, particularly against Hepatitis C virus (HCV) and Bovine Viral Diarrhea Virus (BVDV), a surrogate model for HCV.
Research into 2,5-disubstituted imidazo[4,5-c]pyridines has yielded compounds with significant antiviral properties. Through a series of modifications to the substituents at the 2 and 5 positions, researchers have optimized the anti-HCV activity of this class of molecules. One of the most potent compounds to emerge from these efforts is 2-(2,3-difluorophenyl)-5-[4-(trifluoromethyl)benzyl]-5H-imidazo[4,5-c]pyridine (compound 46 ), which demonstrated a half-maximal effective concentration (EC₅₀) of 0.10 µM and a high selectivity index of 1080 against HCV.
The following table summarizes the anti-HCV activity of selected 2,5-disubstituted imidazo[4,5-c]pyridine derivatives.
| Compound Number | 2-Position Substituent | 5-Position Substituent | HCV EC₅₀ (µM) | Selectivity Index (SI) |
| 46 | 2,3-Difluorophenyl | 4-(Trifluoromethyl)benzyl | 0.10 | 1080 |
Anti-Inflammatory Effects and Associated Mechanisms (e.g., Nrf2, NF-κB pathways)
While direct studies on this compound derivatives and their specific interactions with the Nrf2 and NF-κB pathways are limited in the current literature, research on related imidazopyridine isomers provides insight into their potential anti-inflammatory mechanisms. The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a key regulator of inflammation. nih.gov
A study on a novel imidazo[1,2-a]pyridine derivative (MIA) demonstrated its ability to exert anti-inflammatory effects by suppressing the NF-κB and STAT3 signaling pathways in cancer cell lines. nih.gov This was evidenced by an increase in the expression of the inhibitory protein IκBα. nih.gov Although this study was conducted on a different isomeric scaffold, it highlights the potential of the broader imidazopyridine class to modulate key inflammatory pathways like NF-κB. nih.gov
The interplay between the Nrf2 and NF-κB pathways is crucial in regulating cellular responses to oxidative stress and inflammation. researchgate.netunimi.it Activation of the Nrf2 pathway can lead to the inhibition of NF-κB, thereby reducing the expression of pro-inflammatory mediators. unimi.it Further research is required to specifically determine if this compound derivatives can modulate these pathways to produce anti-inflammatory effects.
Other Pharmacological Activities
Proton Pump Inhibition
The imidazopyridine nucleus is a structural feature found in compounds developed as proton pump inhibitors (PPIs), which are drugs that suppress gastric acid secretion. nih.gov While specific research on this compound derivatives as PPIs is not extensively detailed in the available literature, the related imidazo[4,5-b]pyridine scaffold is a component of known PPIs. nih.govnih.gov These agents work by inhibiting the gastric H,K-ATPase enzyme in parietal cells. nih.gov The potential for this compound derivatives to act as proton pump inhibitors remains an area for future investigation.
Aromatase Inhibition
Non-Steroidal Anti-Inflammatory Drug (NSAID) Analogs
The development of analogs of non-steroidal anti-inflammatory drugs (NSAIDs) often involves targeting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. While direct data on the COX inhibitory activity of this compound is limited, studies on the closely related 2,3-diaryl-3H-imidazo[4,5-b]pyridine isomer have shown significant inhibitory effects on both COX-1 and COX-2. nih.gov
In a study of eight 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives, the compounds exhibited a range of inhibitory concentrations (IC₅₀) against both enzymes. nih.gov Notably, compound 3f showed potent and somewhat selective inhibition of COX-2. nih.gov
Table of COX Inhibitory Activity for Selected 2,3-Diaryl-3H-imidazo[4,5-b]pyridine Derivatives
| Compound | R1 (at position 2) | R2 (at position 3) | COX-1 IC₅₀ (µmol/L) | COX-2 IC₅₀ (µmol/L) | Selectivity Index (COX-1/COX-2) |
| 3c | 4-Methoxyphenyl | 4-Chlorophenyl | 10.0 | 12.5 | 0.8 |
| 3f | 4-Chlorophenyl | 4-Methoxyphenyl | 21.8 | 9.2 | 2.37 |
| 3h | 3,4,5-Trimethoxyphenyl | 4-Fluorophenyl | 19.8 | 17.3 | 1.14 |
Data sourced from a study on 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives. nih.gov
These findings for the imidazo[4,5-b]pyridine scaffold suggest that the this compound core could also serve as a template for the design of novel NSAID analogs with COX inhibitory activity. However, direct experimental validation for this specific isomer is necessary.
Cardiotonic Agents
Currently, there is no publicly available research data specifically identifying or evaluating this compound derivatives for cardiotonic activity.
Antioxidant and Antiglycative Properties
Derivatives of the imidazopyridine scaffold have demonstrated notable potential as both antioxidant and antiglycative agents. Research into compounds synthesized by merging an imidazopyridine core with a benzohydrazide (B10538) moiety has yielded derivatives with dual-action capabilities. mdpi.com
A significant finding in this area is the correlation between the number of hydroxyl groups on the molecule and its biological activity; an increase in hydroxyl substituents tends to enhance both the antioxidant and antiglycative properties. This is attributed to the high redox potential of the hydroxyl groups and their ability to donate electrons. mdpi.com One derivative, featuring multiple hydroxyl groups, exhibited particularly high antioxidant activity with an EC₅₀ value of 26.12 µM and potent antiglycation activity, registering an IC₅₀ of 140.16 µM. mdpi.com The Maillard reaction, a chemical reaction between amino acids and reducing sugars, leads to the formation of Amadori products that can accumulate and contribute to chronic diseases; the antiglycative action of these compounds can inhibit this process. mdpi.com
Table 1: Antioxidant and Antiglycative Activity of an Imidazopyridine-Benzohydrazide Derivative
| Activity | Measurement | Value (µM) |
| Antioxidant | EC₅₀ | 26.12 |
| Antiglycative | IC₅₀ | 140.16 |
Antihypertensive Agents
The imidazopyridine scaffold has been investigated for its potential in developing antihypertensive agents, primarily through the mechanism of angiotensin II receptor antagonism. Studies have shown that derivatives of the closely related imidazo[4,5-b]pyridine isomer can act as antagonists for both the AT₁ and AT₂ receptors of angiotensin II. mdpi.com Angiotensin II is a potent vasoconstrictor, and blocking its receptors is a well-established strategy for lowering blood pressure.
Patents have been filed for imidazo[4,5-b]pyridine derivatives specifically as angiotensin II antagonists, highlighting the perceived potential of this chemical class in treating cardiovascular conditions such as hypertension and congestive heart failure. google.com While these specific studies focus on the imidazo[4,5-b]pyridine isomer, the foundational scaffold is a key element of the pharmacophore, suggesting that the this compound core could also serve as a valuable template for designing novel antihypertensive drugs.
Enzyme Inhibition (e.g., S-adenosylhomocysteine hydrolase)
The imidazo[4,5-c]pyridine nucleus has been identified as a scaffold for the inhibition of S-adenosyl-L-homocysteine (SAH) hydrolase. This enzyme is crucial for regulating cellular methylation reactions by catalyzing the reversible hydrolysis of SAH into adenosine and homocysteine. nih.govfrontiersin.org Inhibition of SAH hydrolase can disrupt essential methylation processes, making it a target for antiviral and other therapeutic agents. nih.gov
A specific derivative, 1-beta-D-arabinofuranosyl-1H-imidazo[4,5-c]pyridine (also known as ara-3-deazaadenine), has been documented for its inhibitory activity against S-adenosyl-homocysteine hydrolase. nih.gov This demonstrates that the imidazo[4,5-c]pyridine core, even without a 2-phenyl substituent, is recognized by the enzyme's active site and can serve as a basis for developing potent inhibitors.
Table 2: Imidazo[4,5-c]pyridine Derivative with SAH Hydrolase Inhibitory Activity
| Compound Name | Target Enzyme | Activity |
| 1-beta-D-arabinofuranosyl-1H-imidazo[4,5-c]pyridine | S-adenosyl-homocysteine hydrolase | Inhibitory |
Structure Activity Relationship Sar Studies of 2 Phenyl 3h Imidazo 4,5 C Pyridine Derivatives
Impact of Substituents on Phenyl Ring at Position 2
The nature and position of substituents on the 2-phenyl ring are critical determinants of the biological activity of 2-phenyl-3H-imidazo[4,5-c]pyridine derivatives.
Research into their antifungal properties has shown that the position of substituents on the phenyl ring significantly influences efficacy. For instance, compounds with substituents at the 3-position of the phenyl ring generally exhibit greater fungicidal activity than those substituted at other positions. researchgate.net While fluorine is often an effective substituent, in this context, it did not lead to an improvement in fungicidal activity. researchgate.net In contrast, for antibacterial activity against both Gram-positive and Gram-negative bacteria, the presence of a chlorine atom at the para position of the phenyl group was found to enhance activity. nih.gov
In the context of antiviral activity, specifically against the Bovine Viral Diarrhea Virus (BVDV), the introduction of a fluorine atom onto the phenyl ring at the 2-position resulted in a decrease in activity. nih.gov For antiproliferative activity against various cancer cell lines, the substitution pattern on the 2-phenyl ring also plays a crucial role. For example, in a series of imidazo[4,5-b]pyridines, derivatives with a 2-imidazolinyl group or an unsubstituted amidino group on the phenyl ring showed potent and selective activity against colon carcinoma cell lines. mdpi.comresearchgate.net
The electronic properties of the substituents are also a key factor. Studies on thieno[2,3-b]pyridines, a related heterocyclic system, demonstrated that electron-withdrawing groups, particularly a cyano (-CN) group, were crucial for inhibitory activity against the FOXM1 protein in breast cancer cells. mdpi.com The electron-withdrawing effect of the cyano group, combined with the inductive effect of a halogen, alters the electron density of the phenyl ring, influencing its binding interactions. mdpi.com Molecular docking studies suggest that this modified electron density forces a different and more effective binding mode within the target protein. mdpi.com
Table 1: Impact of Phenyl Ring Substitution on Biological Activity
| Substituent | Position on Phenyl Ring | Biological Activity | Effect | Reference |
|---|---|---|---|---|
| Chlorine | para | Antibacterial | Increased activity | nih.gov |
| Fluorine | Not specified | Antiviral (BVDV) | Decreased activity | nih.gov |
| Various | 3-position | Antifungal | Generally greater activity | researchgate.net |
| 2-Imidazolinyl | Not specified | Antiproliferative (Colon Cancer) | Potent activity | mdpi.comresearchgate.net |
| Unsubstituted Amidino | Not specified | Antiproliferative (Colon Cancer) | Potent activity | mdpi.comresearchgate.net |
| Cyano (-CN) | 2-position | FOXM1 Inhibition | Required for activity | mdpi.com |
Influence of Substituents on the Imidazo[4,5-c]pyridine Core
Modifications to the bicyclic imidazo[4,5-c]pyridine core itself have a profound effect on the biological profile of the resulting derivatives.
In studies of antibacterial agents, the introduction of a methyl group at the C5 position of the imidazo[4,5-b]pyridine ring was shown to enhance activity against tested bacterial strains. nih.gov Conversely, for antiproliferative activity, substitutions on the pyridine (B92270) nucleus can have mixed effects. For instance, a bromo-substituted derivative bearing a 2-imidazolinyl group on the 2-phenyl ring demonstrated potent activity against colon carcinoma. mdpi.comresearchgate.net Similarly, a bromo-substituted derivative showed moderate activity against the respiratory syncytial virus (RSV). mdpi.comresearchgate.net
Table 2: Effect of Imidazo[4,5-c]pyridine Core Substitution
| Substituent | Position on Core | Biological Activity | Observed Effect | Reference |
|---|---|---|---|---|
| Methyl | C5 | Antibacterial | Enhanced activity | nih.gov |
| Bromo | Pyridine nucleus | Antiproliferative | Potent activity in combination with other groups | mdpi.comresearchgate.net |
| Bromo | Pyridine nucleus | Antiviral (RSV) | Moderate activity | mdpi.comresearchgate.net |
| Amino | 4-position | Src Kinase Inhibition | Feature of potent inhibitors | nih.gov |
Effect of N-Substitution (e.g., Alkylation, Benzyl (B1604629) groups)
Substitution at the nitrogen atoms of the imidazo[4,5-c]pyridine ring system, particularly N-alkylation and N-benzylation, is a key strategy for modulating biological activity and influencing physicochemical properties.
The alkylation of 5H-imidazo[4,5-c]pyridines using reagents like butyl bromide or 4-chlorobenzyl bromide under basic conditions leads predominantly to the formation of N5 regioisomers. nih.gov The nature of the substituent on the nitrogen can dramatically alter the compound's potency. For example, in a series of antiviral compounds active against BVDV, the presence of large substituents on the benzyl group attached to the imidazole (B134444) nitrogen was associated with a reduction in activity. nih.gov
In the context of antiproliferative agents, N-methylation of imidazo[4,5-b]pyridine derivatives led to a decrease in activity compared to their N-unsubstituted counterparts. mdpi.com Similarly, for Src kinase inhibitors based on the imidazo[4,5-c]pyridin-2-one scaffold, a variety of N1-substituents were explored. nih.gov An aliphatic cyclopentyl group at the R1 position was found to be preferable to aromatic rings or short-chain alkanes. nih.gov When the R1 group was fixed as cyclopentyl, larger substituents at the R2 position (the 2-phenyl ring) improved inhibitory activity. nih.gov
Studies on other pyridine-containing systems have shown that N-alkylation can sometimes be a reversible process and may lead to subsequent rearrangements, such as the migration of the alkyl group from the nitrogen to an adjacent ring carbon. nih.gov
Table 3: Influence of N-Substitution on Biological Activity
| N-Substituent | Ring System | Biological Activity | Effect | Reference |
|---|---|---|---|---|
| Large Benzyl Groups | Imidazo[4,5-c]pyridine | Antiviral (BVDV) | Reduced activity | nih.gov |
| Butyl | 5H-imidazo[4,5-c]pyridine | Antibacterial/Antifungal | Resulted in active N5 regioisomers | nih.gov |
| 4-Chlorobenzyl | 5H-imidazo[4,5-c]pyridine | Antibacterial/Antifungal | Resulted in active N5 regioisomers | nih.gov |
| Methyl | Imidazo[4,5-b]pyridine | Antiproliferative | Decreased activity | mdpi.com |
| Cyclopentyl | Imidazo[4,5-c]pyridin-2-one | Src Kinase Inhibition | Preferred substituent for high activity | nih.gov |
Regioisomeric Effects on Biological Activity
The imidazo[4,5-c]pyridine scaffold possesses multiple nitrogen atoms that can be substituted, leading to the formation of different regioisomers. These isomers, while having the same molecular formula, can exhibit distinct spatial arrangements and, consequently, different biological activities.
The alkylation of 5H-imidazo[4,5-c]pyridines and their imidazo[4,5-b]pyridine isomers is a key reaction where regioisomerism plays a critical role. nih.gov When 5H-imidazo[4,5-c]pyridines are alkylated, the reaction predominantly yields N5-substituted regioisomers. nih.gov In contrast, the alkylation of the isomeric 4H-imidazo[4,5-b]pyridines results in a mixture of N4 and N3 regioisomers. nih.gov
The definitive identification of these regioisomers is crucial for SAR analysis and has been accomplished using advanced NMR techniques such as 2D-NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation). nih.gov These methods allow for the unambiguous assignment of the substituent's position on the heterocyclic core. nih.gov The differential biological activities observed between these regioisomers underscore the importance of precise structural control in drug design. For instance, promising antibacterial and antifungal activities were specifically associated with the N5 regioisomers of imidazo[4,5-c]pyridine derivatives. nih.gov
Correlation between Computational Parameters (e.g., FMO, MEP) and Biological Responses
Computational chemistry provides powerful tools to rationalize and predict the biological activity of this compound derivatives. By calculating molecular properties, researchers can gain insights into the interactions between these molecules and their biological targets.
Molecular docking studies have been instrumental in understanding the SAR of these compounds. For instance, in the development of COX-2 inhibitors, docking of the most active 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivative revealed a binding mode within the enzyme's active site that was similar to the known selective inhibitor, celecoxib. nih.gov Similarly, for Src kinase inhibitors, molecular dynamics simulations were used to elucidate the possible binding patterns of the most active compound in the ATP binding site of the kinase. nih.gov
Furthermore, computational approaches like ADMETlab 2.0 are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, which helps in evaluating the drug-likeness of newly synthesized compounds from an early stage. nih.gov These in silico predictions, when correlated with in vitro biological data, provide a more comprehensive understanding of the SAR and guide the design of more potent and selective molecules. mdpi.comnih.gov
Emerging Applications Beyond Medicinal Chemistry
Catalytic Applications
The inherent structural and electronic properties of the 2-phenyl-3H-imidazo[4,5-c]pyridine framework make it a molecule of interest in the design of new catalytic systems and as a participant in advanced organic transformations.
A notable example is the use of phenyl imidazopyridine-based ligands in the design of phosphorescent platinum(II) complexes. acs.org In these square-planar complexes, the phenyl imidazopyridine moiety functions as a cyclometalating C^C*-ligand, directly bonding to the platinum center. acs.org This coordination plays a vital role in modulating the electronic structure of the complex and enhancing its photophysical properties. acs.org The strong σ-donating character of such ligands is crucial for destabilizing dark metal-centered states, a key aspect in designing efficient phosphorescent materials. acs.org Although much of the current research highlights other isomers, the fundamental ability of the 2-phenyl-imidazo[4,5-c]pyridine structure to act as a bidentate or monodentate ligand suggests its potential utility in developing novel, highly effective catalysts.
The imidazopyridine ring is not merely a passive scaffold but an active participant in a variety of organic transformations, enabling the synthesis of complex, functionalized molecules. An electrochemically induced C–H/N–H cross-coupling of sulfoximines with imidazopyridines has been developed, providing a sustainable, metal-free method for creating new C-N bonds under mild conditions. acs.org This process demonstrates the reactivity of the C3 position of the imidazopyridine ring. acs.org
Furthermore, the imidazopyridine core has been shown to undergo efficient three-component aza-Friedel–Crafts reactions. mdpi.com Using a Lewis acid catalyst, various 2-phenyl-imidazo[1,2-a]pyridines react with aldehydes and amines to produce C3-alkylated products in moderate to good yields. mdpi.com This transformation highlights the nucleophilic character of the imidazopyridine ring and its ability to facilitate the formation of complex structures with high atomic economy. mdpi.com These examples of reactivity on closely related isomers underscore the potential of this compound to serve as a versatile building block in synthetic chemistry.
Table 1: Examples of Organic Transformations Involving the Imidazopyridine Scaffold
| Transformation | Reactants | Catalyst/Conditions | Product Type | Ref |
|---|---|---|---|---|
| C–H/N–H Cross-Coupling | Iminodiphenyl-λ6-sulfanone, 2-phenylimidazo[1,2-a]pyridine | Electrochemical, n-Bu4NI, Pt electrodes | C-3 sulfoximidoyl-functionalized imidazo[1,2-a]pyridines | acs.org |
| Aza-Friedel–Crafts Reaction | 2-phenylimidazo[1,2-a]pyridine, Aldehydes, Amines | Y(OTf)3, Toluene, 110 °C | C3-alkylated imidazo[1,2-a]pyridines | mdpi.com |
| C2-Arylation | Substituted imidazo[4,5-b]pyridines | Pd-catalyzed | C2-arylated imidazo[4,5-b]pyridines | acs.org |
| Amidation | 2-halo imidazo[4,5-b]pyridines, Pyridone nucleophiles | Pd(OAc)2 / XantPhos | N-substituted imidazo[4,5-b]pyridines | nih.gov |
Material Science Applications
The extension of this compound's utility into material science is an emerging field, with promising explorations in organic electronics and proton- or charge-transfer materials.
The photophysical properties of metal complexes containing phenyl imidazopyridine ligands have garnered significant attention for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). acs.org Novel square-planar platinum(II) complexes featuring C^C*-ligands based on substituted phenyl imidazopyridines have been synthesized and shown to be efficient phosphorescent emitters. acs.org
These materials exhibit promising characteristics for optoelectronic applications, emitting light in the green-blue region of the visible spectrum with high efficiency. acs.org The strategic design of these complexes, where the phenyl imidazopyridine ligand is paired with an electron-deficient borate (B1201080) auxiliary ligand, allows for fine-tuning of their photophysical properties. acs.org The bulkiness of the ligands can also suppress molecular distortions in the excited state, contributing to their performance. acs.org
Table 2: Photophysical Properties of Platinum(II) Complexes with Phenyl Imidazopyridine Ligands
| Complex Substituent on Phenyl Ring | Emission Color | Photoluminescence Quantum Yield (in PMMA) | Ref |
|---|---|---|---|
| H | Green-Blue | 32% - 56% | acs.org |
| 3-Me | Green-Blue | 32% - 56% | acs.org |
| 4-Me | Green-Blue | 32% - 56% | acs.org |
| 4-EtO | Green-Blue | 32% - 56% | acs.org |
| 4-CF3O | Green-Blue | 32% - 56% | acs.org |
The planar, aromatic structure of the this compound system, combined with its nitrogen-rich core, makes it an excellent candidate for materials requiring efficient proton or charge transport. The crystal structure of related derivatives reveals that the molecules arrange in a way that facilitates these processes. nih.gov
For instance, the structure of 6-bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine is held together by slipped π–π stacking between adjacent molecules, with a close interplanar distance of 3.583 Å. nih.gov This type of intermolecular stacking is a primary mechanism for charge transfer in organic semiconductor materials. Furthermore, computational studies using Density Functional Theory (DFT) and Hirshfeld surface analysis have been employed to investigate the intermolecular interactions and charge transfer properties within these molecular systems. mdpi.comuctm.edu These analyses help in understanding the reactive sites and the pathways for charge movement, confirming that the imidazopyridine scaffold is well-suited for applications where charge and proton transport are critical. mdpi.com
Future Research Directions and Translational Potential
Development of Novel and Efficient Synthetic Routes
While classical methods for synthesizing the imidazopyridine core exist, future efforts must prioritize the development of more efficient, cost-effective, and environmentally benign synthetic strategies. nih.gov The complexity of synthesizing specific regioisomers and the need for diverse compound libraries for screening demand innovation in synthetic methodology. acs.org
Key areas for development include:
One-Pot and Tandem Reactions: Combining multiple synthetic steps into a single operation, as demonstrated in the synthesis of related imidazo[4,5-b]pyridines, can significantly improve efficiency, reduce waste, and simplify purification processes. acs.org A tandem reaction starting from 2-chloro-3-nitropyridine (B167233) has proven effective for the rapid construction of the isomeric imidazo[4,5-b]pyridine skeleton. acs.org
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times and improve yields. This technique has been successfully applied to the synthesis of imidazo[4,5-c]pyridine derivatives, representing a promising avenue for rapid library generation. nih.govresearchgate.net
Green Chemistry Approaches: The use of eco-friendly solvents like glycerol (B35011) and water, along with effective catalysts such as phosphoric acid, can make the synthesis more sustainable. researchgate.net One-pot, three-component methods in green media are particularly attractive for producing these scaffolds with high yields and easy workup. researchgate.net
Catalyst Innovation: Exploring novel catalysts, such as ytterbium triflate for condensation reactions or advanced palladium systems for cross-coupling reactions, can provide access to a wider range of functionalized derivatives with high regioselectivity. nih.gov
| Synthetic Strategy | Key Features | Potential Advantages | Reference |
|---|---|---|---|
| Microwave-Assisted Cyclization | Use of microwave irradiation; can be mediated by reagents like T3P with DBU. | Rapid reaction times, improved yields, efficient library synthesis. | researchgate.net |
| Tandem "One-Pot" Synthesis | Sequential reactions in a single vessel starting from simple precursors (e.g., 2-chloro-3-nitropyridine). | High efficiency, reduced waste, simplified purification, rapid scaffold construction. | acs.org |
| Eco-Friendly Three-Component Synthesis | Uses green solvents like glycerol and catalysts such as phosphoric acid. | Environmentally benign, short reaction times, excellent yields, easy workup. | researchgate.net |
| Phase Transfer Catalysis (PTC) | Used for N-alkylation reactions to generate new derivatives. | Allows for the synthesis and isolation of different regioisomers. | mdpi.com |
Exploration of Untapped Biological Targets and Disease Indications
Derivatives of the imidazopyridine nucleus have been investigated for a multitude of biological activities. However, the full therapeutic potential of the 2-phenyl-3H-imidazo[4,5-c]pyridine scaffold remains largely untapped. Future research should aim to screen this compound and its analogues against a broader range of biological targets to uncover new therapeutic opportunities.
Established and potential areas of investigation include:
Oncology: Imidazopyridines have shown potent inhibitory activity against several key cancer-related kinases, including PI3K, mTOR, Akt, and VEGFR-2. tandfonline.comnih.govnih.govnih.gov Future work could explore other kinase families or targets in pathways like poly(ADP-ribose) polymerase (PARP). nih.gov
Infectious Diseases: Potent antimicrobial and antifungal activities have been observed, with some derivatives showing minimum inhibitory concentrations (MICs) as low as 4-8 µg/mL against pathogenic bacteria and fungi. researchgate.netnih.gov There is also potential for developing novel antiviral agents, with demonstrated activity against viruses like the respiratory syncytial virus (RSV). mdpi.com
Inflammation and Autoimmune Disorders: The scaffold has been linked to the inhibition of cyclooxygenase (COX) enzymes, suggesting a role in developing new anti-inflammatory drugs. nih.govnih.gov Furthermore, derivatives have been designed as inhibitors of cathepsin S, indicating potential for treating autoimmune diseases. nih.gov
Central Nervous System (CNS) Disorders: The structural similarity to purines suggests potential interactions with CNS targets. Isomeric compounds are known to act as modulators of GABAA receptors and peripheral benzodiazepine (B76468) receptors (PBRs), opening avenues for neurological and psychiatric drug development. nih.govresearchgate.net
| Biological Target | Potential Disease Indication | Key Finding | Reference |
|---|---|---|---|
| PI3K/mTOR Kinases | Cancer (e.g., Breast, Ovarian) | Compounds 10d and 10n showed nanomolar mTOR inhibitory activity and selectivity over PI3Kα. | nih.gov |
| Akt (Protein Kinase B) | Cancer | Discovery of potent, selective, and orally bioavailable ATP-independent Akt inhibitors. | nih.gov |
| VEGFR-2 Kinase | Cancer (Angiogenesis) | Identified as a promising target for tetrahydro-3H-imidazo[4,5-c]pyridine derivatives. | nih.gov |
| COX-1/COX-2 Enzymes | Inflammation, Cancer | Compound 3f showed selective COX-2 inhibition with an IC50 of 9.2 µmol/L. | nih.govnih.gov |
| Microbial Enzymes | Bacterial & Fungal Infections | Derivatives showed promising activity with MIC values of 4-8 µg/mL against S. aureus and C. albicans. | nih.gov |
| Viral Proteins | Viral Infections (RSV) | Bromo-substituted derivative 7 showed selective activity against respiratory syncytial virus (EC50 21 μM). | mdpi.com |
Design of Highly Selective and Potent Derivatives with Improved Pharmacological Profiles
The next generation of this compound-based drugs will require meticulous molecular design to enhance potency, improve selectivity, and optimize pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). Structure-activity relationship (SAR) studies are crucial in this endeavor.
Future design strategies should focus on:
Improving Selectivity: For targets like kinases, achieving selectivity is critical to minimize off-target effects. For example, derivatives have been successfully designed to be selective for PI3Kα over other isoforms or for mTOR over PI3K. tandfonline.comnih.gov Similar strategies can be applied to other target families.
Enhancing Potency: Systematic modification of substituents on both the phenyl and imidazopyridine rings can lead to significant gains in potency. Studies have shown that the introduction of specific groups, such as a bromine atom on the pyridine (B92270) ring or an amidino group on the phenyl ring, can result in sub-micromolar inhibitory activity against cancer cells. mdpi.com
Optimizing ADME Properties: Early assessment of drug-like properties is essential. Introducing polar groups or ionizable functions can modulate properties like solubility and affinity, as seen in derivatives designed for peripheral benzodiazepine receptors. researchgate.net The goal is to develop compounds with good oral bioavailability and appropriate metabolic stability for in vivo efficacy. nih.gov
Advanced Computational Modeling for Rational Design and Optimization
In silico techniques are indispensable tools for accelerating the drug discovery process. Advanced computational modeling can provide deep insights into drug-receptor interactions, predict biological activity, and guide the rational design of new derivatives with improved properties.
Key computational approaches include:
Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR studies have been effectively used to model the activity of imidazopyridine derivatives against targets like VEGFR-2 and angiotensin II receptors. nih.govresearchgate.net These models create a mathematical relationship between chemical structure and biological activity, allowing for the virtual screening and prioritization of new designs. nih.govresearchgate.net
Molecular Docking: Docking simulations predict the preferred orientation and binding affinity of a molecule to its target. This has been used to understand the binding modes of imidazopyridines in the active sites of enzymes like COX-2 and various kinases, providing a structural basis for their activity and selectivity. mdpi.comnih.gov
Density Functional Theory (DFT): DFT calculations can be used to understand the electronic properties, stability, and reactivity of the molecules. mdpi.comuctm.edu This information, combined with analyses of intermolecular interactions through methods like Hirshfeld surface analysis, can aid in the refinement of molecular design. uctm.edu
| Computational Technique | Application | Key Finding/Insight | Reference |
|---|---|---|---|
| 3D-QSAR (CoMFA/CoMSIA) | Modeling VEGFR-2 kinase inhibitors. | Developed a statistically robust model to understand the structural basis for inhibitory activity and guide new designs. | nih.gov |
| Molecular Docking | Predicting binding modes in COX-2 and DHFR enzymes. | Revealed binding interactions similar to known inhibitors (celecoxib) and identified key amino acid interactions. | mdpi.comnih.gov |
| DFT & Hirshfeld Surface Analysis | Investigating molecular stability and intermolecular interactions. | Calculated HOMO-LUMO energy gaps to understand charge transfer and stabilization within the crystal structure. | mdpi.comuctm.edu |
| ADMET Prediction | Evaluating "drug-likeness" and pharmacokinetic properties. | Used tools like ADMETlab 2.0 to computationally assess the potential of newly synthesized compounds. | nih.gov |
Investigation of Multifunctional Compounds
Complex multifactorial diseases like cancer often involve multiple signaling pathways. Designing single chemical entities that can modulate more than one target offers a promising therapeutic strategy to enhance efficacy and overcome drug resistance. The imidazopyridine scaffold is an ideal platform for developing such multifunctional compounds. A notable example comes from 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives, which have demonstrated dual activity as both anticancer agents and anti-inflammatory COX inhibitors. nih.govnih.gov This dual action is highly relevant in oncology, where inflammation is a key component of the tumor microenvironment. Future research should explore the design of hybrids that combine the this compound core with other pharmacophores to simultaneously target distinct but synergistic pathways involved in a specific disease.
Preclinical and Clinical Translation of Promising Candidates
The ultimate goal of medicinal chemistry research is the translation of promising compounds into clinical therapies. For the this compound class, this requires a rigorous preclinical evaluation pipeline. While no compound from this specific class is currently in clinical trials, research on isomeric structures provides a clear roadmap.
The necessary steps include:
In Vitro Profiling: Comprehensive assessment of a candidate's activity, selectivity, and potential for off-target effects using a panel of biochemical and cell-based assays. This also includes evaluating metabolic stability in liver microsomes and potential for inhibiting key drug-metabolizing enzymes like cytochrome P450s. nih.govrsc.org
In Vivo Pharmacokinetics (PK) and Pharmacodynamics (PD): Promising candidates must be tested in animal models to evaluate their oral bioavailability, distribution, metabolism, and excretion. nih.gov PD studies are needed to confirm that the drug engages its target in vivo and produces the desired biological effect at tolerable exposures. nih.gov
Efficacy and Toxicology Studies: The therapeutic effect must be demonstrated in relevant animal models of disease, such as human cancer xenograft models. tandfonline.com Concurrently, comprehensive toxicology studies are required to establish a safety profile before any human trials can be considered.
By systematically pursuing these future research directions, the scientific community can unlock the full therapeutic potential of the this compound scaffold, paving the way for the development of novel and effective medicines for a range of human diseases.
Q & A
Q. How can researchers adapt laboratory-scale syntheses of this compound for industrial-scale production?
- Methodological Answer : Transition batch processes to continuous flow systems for cyclization and purification steps. Use immobilized catalysts (e.g., silica-supported acids) to reduce waste. Optimize solvent recovery via distillation and implement QbD (Quality by Design) principles for regulatory compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
